N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 898411-24-0
VCID: VC6811690
InChI: InChI=1S/C22H23N3O3/c26-19-14-17-13-18(12-16-9-5-11-25(19)20(16)17)24-22(28)21(27)23-10-4-8-15-6-2-1-3-7-15/h1-3,6-7,12-13H,4-5,8-11,14H2,(H,23,27)(H,24,28)
SMILES: C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCC4=CC=CC=C4)CC(=O)N3C1
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide

CAS No.: 898411-24-0

Cat. No.: VC6811690

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide - 898411-24-0

Specification

CAS No. 898411-24-0
Molecular Formula C22H23N3O3
Molecular Weight 377.444
IUPAC Name N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(3-phenylpropyl)oxamide
Standard InChI InChI=1S/C22H23N3O3/c26-19-14-17-13-18(12-16-9-5-11-25(19)20(16)17)24-22(28)21(27)23-10-4-8-15-6-2-1-3-7-15/h1-3,6-7,12-13H,4-5,8-11,14H2,(H,23,27)(H,24,28)
Standard InChI Key YZIGBNXVHMFBHB-UHFFFAOYSA-N
SMILES C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCC4=CC=CC=C4)CC(=O)N3C1

Introduction

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered significant interest in medicinal chemistry and drug development. This compound features a unique azatricyclo structure, which is a tricyclic framework containing nitrogen, combined with a phenylpropyl substituent. The molecular formula of this compound is C22H23N3O3, and it has a molecular weight of approximately 377.444 g/mol.

Synthesis

The synthesis of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide typically involves multiple synthetic steps:

  • Formation of Azatricyclo Framework: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of Phenylpropyl Group: This may involve nucleophilic substitution or coupling reactions.

  • Ethanediamide Formation: This step requires the reaction of the azatricyclo intermediate with a suitable diamine.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate.

  • Reduction: Using reducing agents such as sodium borohydride.

  • Nucleophilic Substitution: Involving the ethanediamide linkage.

Reaction TypeReagentsConditions
OxidationPotassium permanganateControlled temperature, aqueous medium
ReductionSodium borohydrideInert atmosphere, low temperature
Nucleophilic SubstitutionNucleophiles (e.g., amines)Polar aprotic solvents, elevated temperature

Mechanism of Action and Biological Activity

The mechanism of action of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide involves interactions with specific biological targets such as enzymes or receptors. Further studies are needed to elucidate specific targets and pathways involved in its action.

Potential Applications

This compound has several potential applications in scientific research, particularly in medicinal chemistry. Its unique structure and functional groups confer distinct chemical and biological properties, making it a candidate for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator